6-Ethyl-1-(2-fluorophenyl)-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine
Overview
Description
6-Ethyl-1-(2-fluorophenyl)-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine is a synthetic organic compound that belongs to the class of pyrazolopyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-1-(2-fluorophenyl)-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine typically involves multi-step organic reactions. One common method includes:
Formation of the pyrazole ring: This can be achieved by the reaction of an appropriate hydrazine derivative with a β-keto ester or diketone under acidic or basic conditions.
Cyclization to form the pyrazolopyridine core: The intermediate pyrazole can undergo cyclization with a suitable pyridine derivative in the presence of a catalyst such as palladium or copper.
Introduction of substituents: The ethyl, fluorophenyl, and trifluoromethyl groups can be introduced through various substitution reactions using reagents like ethyl halides, fluorobenzenes, and trifluoromethylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-1-(2-fluorophenyl)-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Ethyl-1-(2-fluorophenyl)-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by:
Inhibiting enzyme activity: Binding to the active site of an enzyme and preventing its normal function.
Modulating receptor activity: Interacting with cell surface receptors to alter signal transduction pathways.
Interfering with protein-protein interactions: Disrupting the interactions between proteins that are essential for cellular processes.
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: The parent compound without the ethyl, fluorophenyl, and trifluoromethyl substituents.
4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine: A similar compound with only the trifluoromethyl group.
1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine: A similar compound with only the fluorophenyl group.
Uniqueness
6-Ethyl-1-(2-fluorophenyl)-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine is unique due to the presence of multiple substituents that can influence its chemical and biological properties. The combination of ethyl, fluorophenyl, and trifluoromethyl groups may enhance its stability, solubility, and bioactivity compared to similar compounds.
Properties
IUPAC Name |
6-ethyl-1-(2-fluorophenyl)-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F4N3/c1-2-9-7-11(15(17,18)19)10-8-20-22(14(10)21-9)13-6-4-3-5-12(13)16/h3-8H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMEWEUJKMNZJAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C2C=NN(C2=N1)C3=CC=CC=C3F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F4N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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